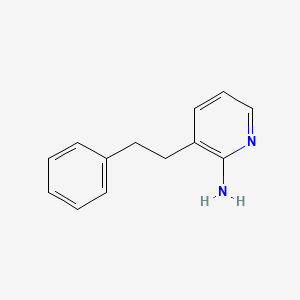

2-Amino-3-(2-phenylethyl)pyridine

Description

2-Amino-3-(2-phenylethyl)pyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with an amino group at position 2 and a 2-phenylethyl moiety at position 3. This structure imparts unique physicochemical and biological properties, making it a candidate for pharmaceutical and materials science research. These analogs are synthesized via multi-step reactions involving cyclohexanedione derivatives and substituted anilines in ethanol/piperidine systems, achieving yields of 66–81% .

Properties

Molecular Formula |

C13H14N2 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

3-(2-phenylethyl)pyridin-2-amine |

InChI |

InChI=1S/C13H14N2/c14-13-12(7-4-10-15-13)9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H2,14,15) |

InChI Key |

KRRHNLVZYFVZDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=C(N=CC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares 2-amino-3-(2-phenylethyl)pyridine with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Key structural variations among analogs include substituents (e.g., -Cl, -NO₂, -OCH₃, -CH₃) on the phenyl rings, which influence molecular weight, solubility, and thermal stability.

Observations :

- Electron-withdrawing groups (e.g., -NO₂) lower melting points (259–282°C) compared to electron-donating groups (e.g., -OCH₃) (288–292°C), likely due to reduced intermolecular interactions .

- Cyanide (-CN) and carbonyl (C=O) groups dominate IR spectra, while ¹H NMR signals for -OCH₃ (δ 3.82) and NH₂ (δ 5.39–5.88) confirm substituent identities .

Key Findings :

- Nitro (-NO₂) derivatives exhibit stronger antimicrobial activity than methoxy (-OCH₃) analogs, attributed to enhanced electrophilicity .

- 3,4,5-Trimethoxyphenyl moieties in 2-aminopyridines confer potent ALK2 inhibition, critical for targeting bone morphogenetic protein (BMP) signaling .

- Methoxy groups in Q12 and related compounds enhance tubulin polymerization inhibition, mimicking colchicine’s binding to β-tubulin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.